Dansyl-L-cysteic acid

CAS No.: 28223-61-2

Cat. No.: VC3842784

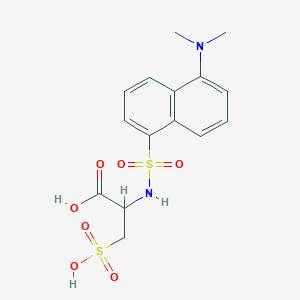

Molecular Formula: C15H18N2O7S2

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28223-61-2 |

|---|---|

| Molecular Formula | C15H18N2O7S2 |

| Molecular Weight | 402.4 g/mol |

| IUPAC Name | 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfopropanoic acid |

| Standard InChI | InChI=1S/C15H18N2O7S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)26(23,24)16-12(15(18)19)9-25(20,21)22/h3-8,12,16H,9H2,1-2H3,(H,18,19)(H,20,21,22) |

| Standard InChI Key | ZVOGQJUKPIENKH-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS(=O)(=O)O)C(=O)O |

| Canonical SMILES | CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS(=O)(=O)O)C(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

Dansyl-L-cysteic acid consists of an L-cysteic acid backbone covalently linked to a dansyl group. The dansyl moiety, derived from dansyl chloride, introduces a sulfonamide bond at the amino group of cysteic acid, while the cysteic acid component retains a sulfonic acid group at the β-carbon . The IUPAC name is 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfopropanoic acid, reflecting its naphthalene core and dual sulfonic functionalities .

Key Structural Features:

-

Dansyl group: A planar naphthalene ring system with a dimethylamino electron-donating group, enabling strong fluorescence emission at ~545 nm .

-

Cysteic acid: An oxidized form of cysteine with a sulfonic acid group (), enhancing hydrophilicity and stability under acidic conditions .

Molecular Properties

The compound’s physicochemical properties are critical for its biochemical utility:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 402.44 g/mol | |

| Melting point | 260°C (decomposes) | |

| Density | 1.775 ± 0.06 g/cm³ | |

| Optical activity | ||

| Solubility | Methanol (slight), water |

The dansyl group’s fluorescence quantum yield and Stokes shift are pH-dependent, with optimal emission observed in neutral to slightly alkaline conditions .

Synthesis and Chemical Reactivity

Synthetic Pathways

Dansyl-L-cysteic acid is typically synthesized via a two-step process:

-

Oxidation of L-cysteine: L-cysteine is oxidized to L-cysteic acid using hydrogen peroxide or potassium permanganate under acidic conditions .

-

Dansylation: L-cysteic acid reacts with dansyl chloride in an alkaline medium (pH 9–10), forming a stable sulfonamide bond . The reaction mechanism involves nucleophilic attack by the amino group of cysteic acid on the electrophilic sulfur atom of dansyl chloride .

Reaction Scheme:

Stability and Reactivity

Biological Activity and Mechanistic Insights

Fluorescence-Based Detection

Dansyl-L-cysteic acid’s primary biological application lies in its role as a fluorescent probe. Its dansyl group undergoes a photoinduced electron transfer (PeT) process, which is quenched until the probe interacts with thiol-containing biomolecules like cysteine (Cys). Upon binding, the PeT effect is disrupted, resulting in a 28-fold fluorescence enhancement at 545 nm . This property enables sensitive detection of Cys in biological fluids with a detection limit of 13 nM .

Cellular Imaging Applications

In live-cell imaging studies, dansyl-L-cysteic acid demonstrates excellent membrane permeability. For instance, incubation with T-47D human breast carcinoma cells resulted in bright green fluorescence localized in cytoplasmic regions, confirming its utility for tracking intracellular thiol dynamics . Pre-treatment with N-ethylmaleimide (NEM), a thiol-blocking agent, abolished fluorescence, validating the probe’s specificity .

Analytical Methods and Applications

Fluorescence Spectroscopy

Quantification of dansyl-L-cysteic acid is routinely performed using fluorescence spectroscopy. Key parameters include:

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection is employed for purity assessment. The compound’s retention time and peak area correlate with concentration, enabling precise quantification in complex matrices .

Comparative Selectivity

Dansyl-L-cysteic acid exhibits exceptional selectivity for cysteine over structurally similar thiols like homocysteine (Hcy) and glutathione (GSH). In competitive assays, fluorescence intensity remained unaffected by 10-fold excesses of Hcy or GSH, underscoring its diagnostic reliability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume